molecular formula C10H8ClN5O3 B5964006 4-chloro-3-nitro-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide

4-chloro-3-nitro-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B5964006
M. Wt: 281.65 g/mol
InChI Key: LFJKXYFGVZWMPE-UHFFFAOYSA-N
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Description

4-Chloro-3-nitro-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by:

  • A chloro substituent at position 2.
  • A nitro group at position 3.
  • A pyridin-4-ylmethyl group attached to the carboxamide nitrogen.

This compound belongs to a broader class of pyrazole carboxamides, which are extensively studied for their pesticidal and pharmaceutical properties.

Properties

IUPAC Name

4-chloro-5-nitro-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN5O3/c11-7-8(14-15-9(7)16(18)19)10(17)13-5-6-1-3-12-4-2-6/h1-4H,5H2,(H,13,17)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJKXYFGVZWMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC(=O)C2=NNC(=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Pyridinylmethyl Group: This step involves the reaction of the chlorinated nitropyrazole with pyridin-4-ylmethanol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-nitro-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF).

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: 4-amino-3-nitro-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chloro-3-nitro-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

4-chloro-3-nitro-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors. The pyridinyl

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxamide Derivatives

Structural Modifications and Substituent Effects

Table 1: Substituent Comparison of Pyrazole Carboxamides
Compound Name Pyrazole Substituents Carboxamide Group Key Activity/Properties Reference ID
4-Chloro-3-nitro-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide 4-Cl, 3-NO₂ N-(pyridin-4-ylmethyl) N/A (Inferred insecticidal) -
Tolfenpyrad (4-chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide) 4-Cl, 3-Ethyl, 1-Me N-[4-(p-tolyloxy)benzyl] Insecticidal (Mythimna separata)
Chlorantraniliprole (3-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide) 3-Br, 1-(3-Cl-2-pyridinyl) N-aryl with methylcarbamoyl Ryanodine receptor agonist
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 5-Cl, 3-Me N-(4-cyano-1-phenyl-pyrazol-5-yl) Synthetic intermediate
4-Chloro-1-ethyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide 4-Cl, 1-Ethyl N-(pyridin-4-yl) Kinase inhibition (ROCK2)
4-Chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide 4-Cl, 5-NO₂ N-(4-chlorobenzyl) N/A (Structural analog)
Key Observations:

Nitro Group Positioning: The 3-nitro group in the target compound contrasts with the 5-nitro group in , which may alter electron distribution and receptor binding.

Pyridinyl vs. Benzyl Groups: The pyridin-4-ylmethyl group in the target compound mimics the pyridinyl moieties in Chlorantraniliprole and kinase inhibitors , suggesting possible ryanodine receptor or enzyme targeting.

Chloro Substituents : Chlorine at position 4 is common in pesticidal pyrazoles (e.g., Tolfenpyrad ), contributing to hydrophobic interactions and stability.

Physicochemical Properties

Table 2: Comparative Physical Data
Compound Melting Point (°C) Yield (%) Molecular Weight Reference ID
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 133–135 68 403.1
4-Chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide N/A N/A 315.11
Tolfenpyrad N/A N/A 383.9

The target compound’s molecular weight (~350–360 g/mol) is comparable to these analogs, suggesting similar solubility and bioavailability profiles.

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